(E)-2-(4-chlorophenyl)-3-(1-prop-2-enylindol-3-yl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(4-chlorophenyl)-3-(1-prop-2-enylindol-3-yl)prop-2-enenitrile is an organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a 4-chlorophenyl group, a prop-2-enylindole moiety, and a prop-2-enenitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-chlorophenyl)-3-(1-prop-2-enylindol-3-yl)prop-2-enenitrile typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where the indole core reacts with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Prop-2-enenitrile Group: The prop-2-enenitrile group can be introduced through a Knoevenagel condensation reaction, where the indole derivative reacts with malononitrile in the presence of a base such as piperidine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-chlorophenyl)-3-(1-prop-2-enylindol-3-yl)prop-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 4-chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
(E)-2-(4-chlorophenyl)-3-(1-prop-2-enylindol-3-yl)prop-2-enenitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-2-(4-chlorophenyl)-3-(1-prop-2-enylindol-3-yl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(4-bromophenyl)-3-(1-prop-2-enylindol-3-yl)prop-2-enenitrile
- (E)-2-(4-fluorophenyl)-3-(1-prop-2-enylindol-3-yl)prop-2-enenitrile
- (E)-2-(4-methylphenyl)-3-(1-prop-2-enylindol-3-yl)prop-2-enenitrile
Uniqueness
(E)-2-(4-chlorophenyl)-3-(1-prop-2-enylindol-3-yl)prop-2-enenitrile is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This compound may exhibit different reactivity and biological activity compared to its analogs with different substituents on the phenyl ring.
Properties
IUPAC Name |
(E)-2-(4-chlorophenyl)-3-(1-prop-2-enylindol-3-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2/c1-2-11-23-14-17(19-5-3-4-6-20(19)23)12-16(13-22)15-7-9-18(21)10-8-15/h2-10,12,14H,1,11H2/b16-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYXHPXKZQJCAP-VBKFSLOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=C(C2=CC=CC=C21)C=C(C#N)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C=C(C2=CC=CC=C21)/C=C(/C#N)\C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.